Lipophilicity (XLogP3) Differentiates This Compound from Mono-Substituted Phenyl Analogs
The target compound's computed XLogP3 of 2.0 places it in an optimal lipophilicity window distinct from both the unsubstituted N-phenyl analog (predicted XLogP3 ≈ 1.0) and the 2,4-dichloro variant (predicted XLogP3 ≈ 2.5–3.0). A LogP of ~2 balances membrane permeability with aqueous solubility, avoiding the excessive lipophilicity that elevates promiscuity and toxicity risk in triazole-containing compounds [1]. This value is derived from the combined electronic effects of the 4-Cl (σp = +0.23) and 2-CH₃ (π = +0.56) substituents, providing greater partitioning control than either substituent alone.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | N-phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide (unsubstituted): predicted XLogP3 ≈ 1.0; N-(2,4-dichlorophenyl) analog: predicted XLogP3 ≈ 2.5–3.0 |
| Quantified Difference | ΔLogP ≈ +1.0 vs. unsubstituted; ΔLogP ≈ -0.5 to -1.0 vs. dichloro |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release); comparator values are predicted by same algorithm for structurally defined analogs |
Why This Matters
Procurement decisions for screening libraries often filter by LogP; a value of 2.0 avoids both the low LogP exclusion (typically <0) and the high LogP exclusion (>5) used in many hit-triaging protocols, maximizing the probability that this compound advances beyond primary screening.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1477643. Computed Descriptors: XLogP3-AA = 2.0. View Source
